6-(4-Chlorophenyl)-4,6-dioxohexanoic acid
Description
Historical Overview of Dioxohexanoic Acid Derivatives in Organic Synthesis
The synthesis of dioxohexanoic acid derivatives is rooted in the broader history of the preparation of dicarbonyl and keto acid compounds. Foundational reactions in organic chemistry, such as the Claisen and Knoevenagel condensations, have been instrumental in constructing the carbon skeletons of such molecules.
The Claisen condensation , first reported by Rainer Ludwig Claisen in 1887, involves the reaction between two esters or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. google.com This reaction has been a cornerstone for creating the 1,3-dicarbonyl moiety present in many dioxoalkanoic acids.
The Knoevenagel condensation , discovered by Emil Knoevenagel in the 1890s, is another key reaction. It typically involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. google.com This method provides a versatile route to α,β-unsaturated carbonyl compounds, which can be further elaborated to create more complex structures, including those found in dioxohexanoic acid derivatives.
The synthesis of γ-keto acids, a structural class to which 6-(4-chlorophenyl)-4,6-dioxohexanoic acid belongs (as a δ-keto-γ-oxo acid), has also been a subject of historical interest. Early methods included the condensation of succinic acid derivatives with organometallic reagents and the oxidation of various precursors. google.com For instance, a patented method describes the preparation of γ-keto acids by reacting dicarboxylic dihalides with organoaluminum compounds. google.com
A general and relevant synthesis for the class of 6-aryl-4-oxohexanoic acids involves the condensation of an appropriate aromatic aldehyde with levulinic acid. This reaction, often catalyzed by piperidine (B6355638) and acetic acid, yields a 6-aryl-4-oxohex-5-enoic acid, which can then be reduced to the corresponding saturated 6-aryl-4-oxohexanoic acid.
Significance within Contemporary Organic Chemistry Research
Beyond its role as a metabolite, this compound serves as a scaffold for further synthetic explorations. The presence of multiple reactive functional groups allows for its use as a starting material or intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds. The 1,3-dicarbonyl motif is a well-known precursor for the construction of various heterocycles such as pyrazoles, isoxazoles, and pyrimidines through condensation reactions with dinucleophiles like hydrazine (B178648), hydroxylamine (B1172632), and urea (B33335), respectively.
While specific research focusing on this compound as a central research chemical is not extensively documented, its structural motifs are of considerable interest. For example, compounds containing the 4-chlorophenyl group are widely studied in medicinal chemistry due to the favorable physicochemical properties that the chlorine atom can impart, such as increased lipophilicity and metabolic stability.
Structural Framework and Functional Group Relevance in Chemical Reactivity
The chemical reactivity of this compound is dictated by its distinct functional groups: a carboxylic acid, two ketones (a 1,3-dicarbonyl system), and a 4-chlorophenyl group.
The 1,3-dicarbonyl system is arguably the most reactive part of the molecule. The methylene group situated between the two carbonyls (at the 5-position) is significantly acidic due to the electron-withdrawing nature of the adjacent carbonyl groups, which stabilize the resulting carbanion (enolate) through resonance. This acidity allows for a variety of reactions, including alkylations and acylations at this position.
A key aspect of 1,3-dicarbonyl compounds is their existence in a dynamic equilibrium between the keto and enol forms, a phenomenon known as keto-enol tautomerism . masterorganicchemistry.comlibretexts.orgopenstax.org The enol form, which contains a carbon-carbon double bond and a hydroxyl group, can be stabilized by intramolecular hydrogen bonding, forming a six-membered ring-like structure. pearson.comdoubtnut.com This tautomerism is crucial as the enol form can act as a nucleophile in various reactions. The equilibrium between the keto and enol forms can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. masterorganicchemistry.com For dicarbonyl compounds, the enol form is often significantly populated. pearson.comdoubtnut.com
The carboxylic acid group is another important reactive site. It can undergo typical carboxylic acid reactions such as esterification, amidation, and conversion to an acid chloride. Its presence also allows for the formation of salts, which can influence the solubility of the compound.
The two ketone groups are electrophilic centers and can react with nucleophiles. The reactivity of these ketones can be different due to their chemical environment. The ketone at the 6-position is an aryl ketone, influenced by the electronic effects of the 4-chlorophenyl group, while the ketone at the 4-position is an alkyl ketone.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-chlorophenyl)-4,6-dioxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO4/c13-9-3-1-8(2-4-9)11(15)7-10(14)5-6-12(16)17/h1-4H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNQAEKERWTPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901283935 | |
| Record name | 4-Chloro-γ,ε-dioxobenzenehexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111881-78-8 | |
| Record name | 4-Chloro-γ,ε-dioxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111881-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-γ,ε-dioxobenzenehexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901283935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenehexanoic acid, 4-chloro-γ,ε-dioxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 6 4 Chlorophenyl 4,6 Dioxohexanoic Acid
Established Synthetic Pathways for 6-(4-Chlorophenyl)-4,6-dioxohexanoic Acid
The construction of the 1,3-dicarbonyl moiety in conjunction with the carboxylic acid functionality is a key challenge in the synthesis of this compound. The primary methods involve the formation of a carbon-carbon bond between a substituted acetophenone (B1666503) and a four-carbon chain precursor.
Acylation of Acetophenone Derivatives with Succinic Anhydride (B1165640)
A prominent strategy for the synthesis of this compound involves the acylation of a 4'-chloroacetophenone (B41964) enolate with succinic anhydride or its derivatives. This approach builds the hexanoic acid backbone by forming a new carbon-carbon bond at the α-position of the ketone.
The core of this synthetic route is a base-mediated condensation, often a variation of the Claisen condensation, where a strong base is utilized to generate a reactive enolate from 4'-chloroacetophenone. researchgate.netsigmaaldrich.commdpi.comresearchgate.net Strong, non-nucleophilic bases are preferred to minimize side reactions.
Sodium Hexamethyldisilazide (NaHMDS) and Lithium Hexamethyldisilazide (LiHMDS) are particularly effective for this transformation. nih.govnih.govpearson.comorganicchemistrytutor.com These sterically hindered bases can efficiently deprotonate the α-carbon of the ketone to form the corresponding sodium or lithium enolate without competing nucleophilic addition to the ketone carbonyl. organicchemistrytutor.com The resulting enolate then acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. Subsequent workup with an acid protonates the carboxylate and the enolate to yield the desired 1,3-dicarbonyl system.
Alkoxide bases, such as sodium ethoxide or sodium tert-butoxide, can also be employed. However, their use may be complicated by the potential for side reactions, such as self-condensation of the starting ketone or esterification of the product's carboxylic acid group, depending on the reaction conditions.
The general mechanism for the base-mediated condensation is as follows:
Deprotonation of 4'-chloroacetophenone at the α-carbon by a strong base to form an enolate.
Nucleophilic attack of the enolate on a carbonyl carbon of succinic anhydride, leading to the opening of the anhydride ring.
Protonation of the resulting carboxylate and enolate during aqueous workup to afford this compound.
| Base | Typical Solvent | Key Advantages |
| Sodium Hexamethyldisilazide (NaHMDS) | Tetrahydrofuran (THF), Toluene (B28343) | High basicity, sterically hindered, good solubility in organic solvents. nih.govpearson.com |
| Lithium Hexamethyldisilazide (LiHMDS) | Tetrahydrofuran (THF) | Similar to NaHMDS, often used for stereoselective enolate formation. |
| Sodium Ethoxide | Ethanol (B145695), Toluene | Less expensive, but can lead to side reactions. |
This table provides a summary of common bases used in the synthesis of 1,3-dicarbonyl compounds.
The efficiency of the base-mediated condensation is highly dependent on the reaction conditions. The choice of solvent, temperature, and reaction time must be carefully controlled to maximize the yield of the desired product and minimize the formation of byproducts.
Temperature: The initial enolate formation is typically carried out at low temperatures, such as -78 °C, particularly when using strong bases like NaHMDS or LiHMDS, to ensure kinetic control and prevent side reactions. nih.gov Following the addition of succinic anhydride, the reaction may be allowed to warm to room temperature to drive the acylation to completion.
Solvent Systems: Anhydrous aprotic solvents are essential to prevent the quenching of the strong base and the enolate intermediate. Tetrahydrofuran (THF) is a common choice due to its ability to solvate the metal cation of the base and the resulting enolate. pearson.com Toluene is another suitable solvent, particularly for reactions conducted at higher temperatures. researchgate.net For some Claisen-type condensations, the use of a mixture of solvents, such as dimethyl sulfoxide (B87167) (DMSO) with an inert organic solvent, has been reported to improve yields. researchgate.net
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the specific conditions employed. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.
| Parameter | Typical Range/Conditions | Rationale |
| Temperature | -78 °C to room temperature | Low temperature for enolate formation to ensure kinetic control; warming to drive the reaction to completion. |
| Solvent | Tetrahydrofuran (THF), Toluene | Anhydrous aprotic solvents to prevent quenching of the base and enolate. |
| Reaction Time | 2-24 hours | Dependent on substrate reactivity and reaction conditions. |
This table outlines the general parameters for optimizing the synthesis of this compound via acylation.
Alternative Synthetic Routes: Conversion from Levulinic Acid Derivatives
An alternative and effective approach to this compound involves the use of levulinic acid (4-oxopentanoic acid) as a starting material. quora.comnih.govlibretexts.org This method typically involves a condensation reaction followed by a reduction step.
The synthesis begins with the Knoevenagel-type condensation of levulinic acid with 4-chlorobenzaldehyde. quora.comnih.govlibretexts.org This reaction is often catalyzed by a base, such as piperidine (B6355638), in a solvent like toluene, with azeotropic removal of water to drive the reaction to completion. This step forms the unsaturated intermediate, (E)-6-(4-chlorophenyl)-4-oxohex-5-enoic acid.
The subsequent step involves the selective reduction of the carbon-carbon double bond of the enone system. This is commonly achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature. quora.comnih.gov This reduction yields the target compound, this compound.
A less common but plausible synthetic route involves the generation of a dianion from levulinic acid. Treatment of levulinic acid with two equivalents of a strong base, such as lithium diisopropylamide (LDA), can lead to the deprotonation of both the carboxylic acid and the α-carbon of the ketone, forming a dianion. This reactive intermediate can then be acylated with a suitable electrophile, such as 4-chlorobenzoyl chloride. This would directly introduce the 4-chlorophenyl group and form the 1,3-dicarbonyl system in a single step following an acidic workup. While conceptually straightforward, this approach may be complicated by the potential for over-alkylation or other side reactions, and careful control of the reaction conditions would be critical.
Chemical Transformations and Reaction Mechanisms of this compound
The presence of multiple functional groups—a carboxylic acid and a 1,3-dicarbonyl system—makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly heterocyclic compounds.
One of the key chemical transformations of this compound is its intramolecular cyclization. Treatment of this compound with hydrazine (B178648) (N₂H₄) can lead to the formation of a pyridazinone derivative. The reaction proceeds through the initial condensation of hydrazine with one of the carbonyl groups to form a hydrazone, followed by an intramolecular cyclization via attack of the second nitrogen atom on the other carbonyl group, and subsequent dehydration. This results in the formation of compounds such as 6-(4-chlorophenyl)-3-methyl-4,5-dihydropyridazin-4-one, a heterocyclic system of interest in medicinal chemistry.
Another important reaction is the reduction of the dicarbonyl moiety. The ketone groups can be selectively reduced depending on the reducing agent and reaction conditions. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce ketones in the presence of a carboxylic acid. researchgate.netias.ac.inyoutube.com Depending on the stoichiometry and conditions, one or both ketone groups could be reduced to the corresponding hydroxyl groups. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketones and the carboxylic acid. ias.ac.in The reduction of the 4-keto group, followed by intramolecular cyclization (lactonization), can lead to the formation of γ-valerolactone derivatives, a class of compounds with applications as green solvents and fuel additives. youtube.com
An exploration of the synthetic pathways and chemical reactivity of this compound reveals its versatility as a scaffold in organic synthesis. This γ-diketo acid possesses multiple reactive sites—a carboxylic acid, two distinct ketone functionalities, and an activated aromatic ring—that allow for a diverse range of chemical transformations. This article details the key synthetic methodologies and chemical modifications involving this compound, focusing on cyclization, condensation, and functional group interconversions.
1 Cyclization Reactions to Enol Lactones (e.g., with Acetic Anhydride or Acetyl Chloride)
The this compound molecule contains a γ-keto acid moiety, which can exist in equilibrium with its cyclic tautomer, a 5-hydroxy-γ-lactone. This intramolecular hemiacetal formation is a common feature of 1,4-dicarbonyl compounds. The subsequent elimination of water from this cyclic intermediate leads to the formation of a stable enol lactone.
This dehydration can be effectively achieved using reagents such as acetic anhydride or acetyl chloride. The process involves the acylation of the hydroxyl group of the hemiacetal, forming an acetate (B1210297) or related ester, which is an excellent leaving group. A subsequent base-catalyzed or thermal elimination of acetic acid furnishes the α,β-unsaturated γ-lactone, also known as an enol lactone. This reaction provides a stable heterocyclic derivative from the open-chain keto acid.
Plausible Reaction Pathway for Enol Lactone Formation
| Step | Description | Reagents | Intermediate/Product |
| 1 | Tautomerization | Acid or Base catalyst (trace) | Cyclic 5-hydroxy-γ-lactone |
| 2 | Acylation | Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl) | Acylated hydroxy-lactone |
| 3 | Elimination | Heat or Base | Enol Lactone |
2 Condensation Reactions with Hydrazine Derivatives for Pyrazole (B372694) Ring Formationorganic-chemistry.orggoogle.comyoutube.comjk-sci.com
The 1,3-dicarbonyl system within this compound (specifically the keto groups at C-4 and C-6) is a prime substrate for the Knorr pyrazole synthesis and related condensation reactions. youtube.comjk-sci.com Treatment with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine, methylhydrazine) leads to the formation of a pyrazole ring. organic-chemistry.orggoogle.com The reaction proceeds via a double condensation, where each nitrogen atom of the hydrazine reacts with one of the carbonyl groups, followed by dehydration to yield the aromatic pyrazole heterocycle. youtube.com This transformation converts the hexanoic acid chain into a pyrazolyl-propanoic acid derivative, offering a robust method for creating complex heterocyclic structures.
The general reaction is typically carried out in a protic solvent like ethanol or acetic acid and can be catalyzed by mineral acids. nih.gov The reaction is often high-yielding due to the formation of the stable aromatic pyrazole ring. youtube.com
1 Regioselective Synthesis and Isomer Controlresearchgate.netmdpi.comnih.govsioc-journal.cn
When an unsymmetrical hydrazine (R-NH-NH₂) reacts with the unsymmetrical 1,3-diketone moiety of this compound, the formation of two possible regioisomers can occur. The regiochemical outcome is determined by which nitrogen atom of the hydrazine attacks which carbonyl group. The two carbonyls—the aryl ketone at C-6 and the alkyl ketone at C-4—exhibit different reactivities.
Generally, the aryl ketone is more electrophilic due to conjugation with the aromatic ring, but it is also more sterically hindered. Reaction conditions, particularly pH, play a critical role in controlling regioselectivity. google.commdpi.com
Under acidic conditions: Protonation typically occurs on the more basic carbonyl oxygen (the alkyl ketone at C-4). The initial attack by the more nucleophilic nitrogen of the substituted hydrazine (the -NH₂ group) is then directed to the more electrophilic carbonyl (the aryl ketone at C-6).
Under neutral or basic conditions: The reaction may proceed via attack at the more sterically accessible and less hindered alkyl ketone at C-4.
This differential reactivity allows for a degree of control over the synthesis, enabling the selective preparation of one isomer over the other. sioc-journal.cn
Potential Regioisomers from Reaction with Phenylhydrazine
| Isomer | Structure Name | Formation Pathway |
| Isomer A | 3-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl)propanoic acid | Attack of hydrazine's NH₂ at C-6 and Ph-NH at C-4. |
| Isomer B | 3-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)propanoic acid | Attack of hydrazine's NH₂ at C-4 and Ph-NH at C-6. |
3 Conversion to N-Hydroxy-N-methylpropanamide Derivativesorganic-chemistry.orgorganic-chemistry.orgnih.gov
The carboxylic acid functional group can be converted into a variety of amide derivatives. A specific and useful transformation is its conversion to an N-hydroxy-N-methylamide, a type of Weinreb hydroxamate. This transformation requires activation of the carboxylic acid, followed by reaction with N-methylhydroxylamine (CH₃NHOH).
Standard peptide coupling reagents are effective for this purpose. The carboxylic acid can be activated using carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an additive like N-hydroxysuccinimide to improve efficiency and minimize side reactions. thermofisher.com An alternative route involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with N-methylhydroxylamine. For sterically hindered acids, forming a mixed anhydride with methanesulfonyl chloride can be a particularly effective activation method. organic-chemistry.org
4 General Derivatization Strategies and Functional Group Interconversionsthermofisher.com
The multiple functional groups in this compound allow for numerous derivatization strategies beyond those already mentioned.
Esterification: The carboxylic acid can be readily converted to its corresponding esters (e.g., methyl or ethyl esters) through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).
Ketal Formation: The ketone functionalities can be selectively protected as ketals by reacting the compound with a diol (like ethylene (B1197577) glycol) under acidic conditions. Due to the difference in reactivity and steric environment, selective protection of the C-4 ketone over the C-6 ketone may be achievable.
Formation of Other Heterocycles: The 1,3-dicarbonyl moiety can react with other binucleophiles besides hydrazines. For instance, condensation with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) or thiopyrimidine derivatives, while reaction with hydroxylamine (B1172632) can produce isoxazoles.
5 Oxidative and Reductive Transformations of the Keto and Carboxylic Acid Moieties
The oxidation and reduction of the carbonyl and carboxyl groups offer pathways to a range of new derivatives. The choice of reagent allows for significant chemo-selectivity.
Reduction:
Selective Ketone Reduction: Sodium borohydride (NaBH₄) will typically reduce both ketone groups to secondary alcohols, yielding 6-(4-chlorophenyl)-4,6-dihydroxyhexanoic acid, without affecting the carboxylic acid. nih.gov The resulting dihydroxy acid can undergo subsequent lactonization. nih.govresearchgate.net
Complete Reduction: A more powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce all three functional groups, converting the two ketones to secondary alcohols and the carboxylic acid to a primary alcohol, resulting in 6-(4-chlorophenyl)hexane-1,4,6-triol. wikipedia.org
Oxidation:
Baeyer-Villiger Oxidation: This reaction uses a peroxy acid (like m-CPBA) to convert a ketone into an ester. The aryl ketone at C-6 would likely undergo migration of the 4-chlorophenyl group to yield an ester linkage, cleaving the C4-C5 bond.
Oxidative Cleavage: Stronger oxidizing agents, such as potassium permanganate (B83412) or ozone, would likely lead to the cleavage of the hexanoic acid backbone, potentially yielding 4-chlorobenzoic acid as one of the degradation products.
6 Substitution Reactions on the Aryl Group and Hexanoic Acid Backbone
Aryl Group Substitution: The 4-chlorophenyl group can undergo further electrophilic aromatic substitution (SₑAr). wikipedia.org The existing substituents dictate the position of any new group. The chloro group is deactivating but directs incoming electrophiles to the ortho and para positions. doubtnut.com The large acyl side-chain is strongly deactivating and acts as a meta-director. youtube.com Therefore, further substitution is generally difficult and requires harsh conditions. If achieved, a new electrophile (e.g., -NO₂ from nitration) would preferentially add to the position ortho to the chlorine atom and meta to the ketone. masterorganicchemistry.commasterorganicchemistry.com
Hexanoic Acid Backbone Substitution: The methylene (B1212753) protons at the C-3 and C-5 positions are acidic due to their positions alpha to carbonyl groups. The C-5 protons are particularly acidic as they are flanked by two carbonyls (a 1,3-dicarbonyl system). This allows for the formation of an enolate at C-5 under basic conditions. This enolate can then act as a nucleophile in reactions such as:
Alkylation: Reaction with an alkyl halide to introduce an alkyl group at the C-5 position. rsc.org
Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) to introduce a halogen at the C-5 position.
Molecular Structure, Conformation, and Spectroscopic Characterization
Molecular Geometry and Stereochemical Considerations
The molecular geometry of 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid is dictated by the spatial arrangement of its constituent atoms, including a planar 4-chlorophenyl group, a flexible hexanoic acid chain, and a key 1,3-dicarbonyl (dioxo) moiety. The aliphatic chain allows for multiple conformations, while the stereochemistry is centered around the potential for different tautomeric forms within the dicarbonyl system.
Tautomerism and Keto-Enol Equilibrium within the Dioxo Moiety
A defining characteristic of this compound is the existence of keto-enol tautomerism within its 1,3-dicarbonyl system. libretexts.orgresearchgate.net Tautomers are constitutional isomers that readily interconvert, in this case involving the migration of a proton and the shifting of a double bond. libretexts.org The equilibrium typically favors the keto form for simple carbonyl compounds, as the carbon-oxygen double bond is generally stronger and more stable than a carbon-carbon double bond. libretexts.org
However, in 1,3-dicarbonyl compounds, the enol form can be significantly stabilized. libretexts.orgwalisongo.ac.id This stabilization arises from two primary factors: conjugation of the newly formed C=C double bond with the remaining carbonyl group, and the formation of a stable six-membered ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. libretexts.org Consequently, this compound exists as an equilibrium mixture of the diketo form and two possible enol forms, with the enol tautomer often being present in substantial amounts. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. walisongo.ac.idmissouri.eduacs.org
Spectroscopic Techniques for Structural Elucidation
A suite of spectroscopic methods is employed to confirm the structure of this compound and to study its tautomeric equilibrium. Each technique probes different aspects of the molecule's quantum mechanical states, providing complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Analysis
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, NMR can distinguish between the keto and enol tautomers, as the chemical environments of the protons and carbons differ significantly between the two forms.
¹H NMR Analysis: In the keto form, characteristic signals would include two triplets for the methylene (B1212753) protons (-CH₂-) of the hexanoic acid chain, a singlet for the methylene group situated between the two carbonyls (-CO-CH₂-CO-), and two doublets for the aromatic protons of the 1,4-disubstituted chlorophenyl ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
In the enol form, the singlet for the -CO-CH₂-CO- group is replaced by a singlet for a vinyl proton (-C=CH-) at a different chemical shift. Additionally, a new, very downfield signal for the enolic hydroxyl proton (-OH) would appear, often as a broad singlet due to hydrogen bonding. The presence and integration of these distinct signals allow for the quantification of the keto-enol ratio in a given solvent.
¹³C NMR Analysis: The ¹³C NMR spectrum provides further evidence for the tautomeric equilibrium. In the keto form, three distinct carbonyl carbon signals are expected: one for the carboxylic acid and two for the ketones. The enol form would show signals for the carboxylic acid carbonyl, the remaining ketone carbonyl, and two new signals corresponding to the C=C double bond of the enol. The chemical shifts of the aliphatic carbons also differ slightly between the two forms.
Below are the predicted chemical shifts for the primary tautomers.
Predicted ¹H NMR Chemical Shifts (in ppm)
| Assignment | Keto Form | Enol Form | Multiplicity |
|---|---|---|---|
| -COOH | ~12.0 | ~12.0 | Broad Singlet |
| Aromatic H (ortho to C=O) | ~7.9 | ~7.8 | Doublet |
| Aromatic H (ortho to Cl) | ~7.5 | ~7.5 | Doublet |
| Enol -OH | - | ~15.5 | Broad Singlet |
| Vinyl H | - | ~6.1 | Singlet |
| -CO-CH₂-CO- | ~3.8 | - | Singlet |
| -CH₂- (adjacent to C=O) | ~3.0 | ~2.8 | Triplet |
Predicted ¹³C NMR Chemical Shifts (in ppm)
| Assignment | Keto Form | Enol Form |
|---|---|---|
| C=O (Aryl Ketone) | ~196 | ~185 |
| C=O (Alkyl Ketone) | ~202 | - |
| C=O (Carboxylic Acid) | ~178 | ~178 |
| C-Cl (Aromatic) | ~140 | ~140 |
| C-ipso (Aromatic) | ~135 | ~135 |
| CH (Aromatic) | ~129-130 | ~129-130 |
| C=C-OH (Enol) | - | ~175 |
| C=C-H (Enol) | - | ~100 |
| -CO-CH₂-CO- | ~58 | - |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the vibrational energy levels of molecular bonds. Both IR and Raman spectroscopy can identify the functional groups present in this compound. A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. edinst.com
For the diketo tautomer, strong absorption bands in the IR spectrum are expected for the C=O stretching vibrations of the two ketones and the carboxylic acid, typically in the range of 1680-1760 cm⁻¹. The O-H stretch of the carboxylic acid would appear as a very broad band around 2500-3300 cm⁻¹.
For the enol tautomer, the spectrum would change significantly. The C=O stretching region would be altered due to conjugation and hydrogen bonding, often shifting to lower frequencies (1600-1650 cm⁻¹). A new C=C stretching band would appear around 1580-1620 cm⁻¹. The broad O-H stretch from the carboxylic acid would remain, but a new, sharp or broad band for the enolic O-H would also be present. Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds, making it effective for observing the C=C stretch of the enol and the aromatic ring vibrations. ksu.edu.sa
Expected Vibrational Frequencies (in cm⁻¹)
| Vibrational Mode | Functional Group | Expected Range | Primary Activity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid Dimer | 2500 - 3300 (broad) | IR |
| C-H Stretch | Aromatic | 3000 - 3100 | IR, Raman |
| C-H Stretch | Aliphatic | 2850 - 2960 | IR, Raman |
| C=O Stretch | Keto Form (Aryl & Alkyl) | 1680 - 1720 | IR (Strong) |
| C=O Stretch | Carboxylic Acid | 1700 - 1730 | IR (Strong) |
| C=O Stretch | Enol Form (Conjugated) | 1600 - 1650 | IR (Strong) |
| C=C Stretch | Enol Form | 1580 - 1620 | IR, Raman |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | IR, Raman |
| O-H Bend | Carboxylic Acid | 1210 - 1440 | IR |
| C-O Stretch | Carboxylic Acid | 1210 - 1320 | IR |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq The chromophores in this compound are the 4-chlorophenyl group and the dicarbonyl moiety.
The molecule is expected to exhibit two main types of electronic transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). jove.comjove.com The π → π* transitions, associated with the aromatic ring and the conjugated enol system, are typically strong and occur at shorter wavelengths (e.g., 240-280 nm). msu.edu The n → π* transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl groups, are weaker and occur at longer wavelengths (e.g., 280-320 nm). jove.commsu.edu The conjugation present in the enol tautomer shifts its absorption maximum (λ_max) to a longer wavelength compared to the non-conjugated diketo form. jove.comjove.com
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. helsinki.fi
For this compound (molecular formula C₁₂H₁₁ClO₄, molecular weight ~254.67 amu), analysis using LC-MS with a soft ionization technique like electrospray ionization (ESI) is common. In negative ion mode (ESI-), the most prominent ion observed is typically the deprotonated molecule [M-H]⁻. This has been reported at an m/z of 253.
Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is isolated and fragmented. The resulting fragment ions provide clues about the molecule's structure.
Predicted Mass Spectrometry Fragmentation of [M-H]⁻ Ion (m/z 253)
| m/z of Fragment | Proposed Neutral Loss | Formula of Loss | Proposed Fragment Structure |
|---|---|---|---|
| 235 | Loss of water | H₂O | Deprotonated molecule after cyclization/dehydration |
| 209 | Loss of carbon dioxide | CO₂ | Result of decarboxylation from the acid moiety |
| 139 | Cleavage of the C4-C5 bond | C₅H₆O₂ | 4-chlorobenzoyl anion |
Solid-State Structural Analysis: X-ray Crystallography Studies of Analogues and Derivatives
The crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid has been determined by single-crystal X-ray diffraction, revealing a detailed picture of its solid-state architecture. mdpi.comresearchgate.net This analysis provides a valuable model for predicting the behavior of similar structures, including derivatives of this compound.
Crystallographic studies of 4-[(4-chlorophenyl)carbamoyl]butanoic acid show that the molecule adopts an extended, all-trans conformation in its backbone. mdpi.comresearchgate.net However, the terminal carboxylic acid and the phenyl ring are twisted out of the plane of the central methylene bridge. mdpi.comresearchgate.net This deviation from planarity is a key conformational feature.
A prominent aspect of the molecular packing is the formation of supramolecular tapes through a network of hydrogen bonds. mdpi.com Specifically, carboxylic acid-O–H⋯O(carbonyl) and amide-N–H⋯O(amide) hydrogen bonding are the primary interactions governing the crystal packing. mdpi.com These interactions lead to the formation of two-molecule wide aggregates, which then link into extended tapes. mdpi.com
The crystallographic data for this analogue is summarized in the following tables:
Crystal Data and Structure Refinement for 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid mdpi.com
| Parameter | Value |
| Empirical formula | C₁₁H₁₂ClNO₃ |
| Formula weight | 241.67 |
| Temperature | 294(2) K |
| Wavelength | 1.54184 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a | 24.2349(19) Å |
| b | 4.8027(5) Å |
| c | 9.7993(7) Å |
| β | 96.863(7)° |
| Volume | 1132.40(17) ų |
| Z | 4 |
| Density (calculated) | 1.418 g/cm³ |
| Absorption coefficient | 2.940 mm⁻¹ |
| F(000) | 504 |
Selected Torsion Angles for 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid mdpi.com
| Angle | Value (°) |
| O(carboxylic acid)–C(m)–C(m)–C(m) | 13.9(5) |
| C(m)–N–C(p)–C(p) | 47.1(4) |
m = methylene, p = phenyl
Intermolecular Hydrogen Bond Parameters for 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid researchgate.net
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| O2–H2o···O1ⁱ | - | 1.84(4) | 2.651(4) | 169(5) |
| N1–H1n···O3ⁱⁱ | - | 2.208(19) | 3.027(4) | 159(3) |
Symmetry operations: (i) 1-x, 1-y, 2-z; (ii) x, 1+y, z
The study of such analogues is crucial in the field of crystal engineering, where understanding and predicting the solid-state structures of organic molecules is a primary goal. The insights gained from the crystallographic analysis of 4-[(4-chlorophenyl)carbamoyl]butanoic acid can be extrapolated to hypothesize the conformational preferences and hydrogen bonding motifs that are likely to be present in the crystal structure of this compound and its derivatives. The presence of the flexible hexanoic acid chain and the additional keto groups in the target molecule would likely introduce further conformational possibilities and potential hydrogen bond acceptors, leading to potentially more complex and varied solid-state architectures.
Computational Chemistry and Theoretical Studies of 6 4 Chlorophenyl 4,6 Dioxohexanoic Acid
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations are based on the principles of quantum mechanics and can provide deep insights into molecular geometry, reactivity, and various spectroscopic properties. For a molecule like 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid, these studies would be invaluable in understanding its behavior at a molecular level.
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. aps.orgnih.gov It is often favored for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules like this compound. nih.govepfl.ch DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the complex calculations of electron-electron interactions. nih.gov
A fundamental application of DFT is geometry optimization. This process involves finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, which has a flexible hexanoic acid chain, multiple low-energy conformations may exist.
Conformational analysis would systematically explore the potential energy surface of the molecule to identify its most stable conformers. This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred shape. The analysis would reveal how the chlorophenyl group and the dione-carboxylic acid chain orient themselves with respect to each other.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. wikipedia.orgossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor. scispace.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. wikipedia.org A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates high stability. wikipedia.org For this compound, this analysis would help predict its reactivity in chemical reactions.
Table 1: Hypothetical Frontier Molecular Orbital Parameters (Note: The following table is for illustrative purposes only, as no specific data exists for this compound.)
| Parameter | Description | Hypothetical Value |
|---|---|---|
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Data Not Available |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Data Not Available |
Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity and stability.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of HOMO and LUMO energies.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as half the energy difference between the LUMO and HOMO. A harder molecule is less reactive.
Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive. wikipedia.org
These parameters for this compound would offer a quantitative basis for comparing its reactivity with other related compounds.
Table 2: Hypothetical Global Reactivity Descriptors (Note: The following table is for illustrative purposes only, as no specific data exists for this compound.)
| Descriptor | Formula | Hypothetical Value |
|---|---|---|
| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | Data Not Available |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data Not Available |
Table 3: Hypothetical Dipole Moment Data (Note: The following table is for illustrative purposes only, as no specific data exists for this compound.)
| Component | Description | Hypothetical Value (Debye) |
|---|
An Electrostatic Potential (ESP) surface map, also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule. nih.gov It is generated by mapping the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values; typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, an ESP map would visualize the electron-rich areas around the oxygen atoms of the dione (B5365651) and carboxylic acid groups, as well as the electronegative chlorine atom. Conversely, it would show electron-deficient regions, likely around the acidic proton of the carboxyl group. This visual tool is instrumental in predicting sites for intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions. scispace.com
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing a detailed picture of chemical bonding and intramolecular interactions. This analysis translates the complex, delocalized molecular orbitals obtained from a quantum chemistry calculation into localized orbitals that align with the familiar concepts of lone pairs, core orbitals, and bonds.
For this compound, an NBO analysis would reveal critical insights into its electronic structure. The primary focus would be on charge delocalization, which is the dispersion of electron density over several atoms, and hyperconjugation, which involves stabilizing interactions between filled and unfilled orbitals.
Charge Delocalization: The analysis would quantify the delocalization of charge arising from the interaction between the π-system of the 4-chlorophenyl ring and the adjacent carbonyl groups, as well as the carboxylic acid moiety. The NBO method calculates the natural charges on each atom, offering a more chemically intuitive picture than other population analysis schemes. These charges indicate the electron-donating or withdrawing effects of the substituents. For instance, the electronegative chlorine atom and the oxygen atoms of the dioxo and carboxylic acid groups are expected to carry significant negative charges.
Hyperconjugation: Hyperconjugation interactions are analyzed by examining the "second-order perturbation theory analysis" within the NBO program. This analysis identifies donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. For this compound, key interactions would likely include:
π → π : Delocalization between the filled π-orbitals of the phenyl ring and the empty π-antibonding orbitals of the carbonyl groups.
n → π : Interactions involving the lone pairs (n) of the oxygen atoms and the antibonding π-orbitals of the carbonyl groups. This is crucial for understanding the electronic landscape of the dicarbonyl system.
The stabilization energy (E(2)) associated with each donor-acceptor interaction is calculated, with higher E(2) values indicating stronger interactions. These values help to explain the molecule's preferred conformation and reactivity.
Illustrative NBO Analysis Data for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| π(C-C) phenyl | π(C=O) | 15.8 | π-conjugation |
| n(O) carbonyl | π(C=O) adjacent | 8.2 | Lone pair delocalization |
| n(O) hydroxyl | σ(C-O) carboxyl | 5.5 | Hyperconjugation |
| σ(C-H) alkyl | σ(C-C) alkyl | 2.1 | Sigma delocalization |
Prediction of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, making them essential for applications in optoelectronics, such as frequency conversion and optical switching. Computational chemistry provides a powerful tool for predicting the NLO properties of new molecules, guiding synthetic efforts toward promising candidates. The presence of a π-conjugated system and functional groups that create a significant dipole moment in this compound suggests it could possess NLO properties.
The prediction of NLO properties is typically performed using quantum chemical calculations, often with Density Functional Theory (DFT). The key parameters calculated are:
Linear Polarizability (α): Describes the linear response of the electron cloud to an electric field.
First-Order Hyperpolarizability (β): The primary determinant of second-order NLO properties. A large β value indicates a strong NLO response.
Example of Predicted NLO Properties
| Property | Calculated Value | Units |
| Dipole Moment (μ) | 4.58 | Debye |
| Mean Polarizability (α) | 28.5 x 10-24 | esu |
| First Hyperpolarizability (βtot) | 15.2 x 10-30 | esu |
Molecular Dynamics Simulations: Exploration of Conformational Space and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational space and understanding how its structure and behavior are influenced by the surrounding environment, such as a solvent.
Exploration of Conformational Space: The hexanoic acid chain has several rotatable single bonds, allowing the molecule to adopt numerous conformations. An MD simulation would start with an optimized structure and simulate its dynamic behavior at a given temperature. By tracking the dihedral angles of the backbone over the simulation time, one can identify the most stable and frequently occurring conformations. This analysis helps to understand which shapes the molecule is likely to adopt in a real-world system, which is crucial for predicting its biological activity or material properties. The results are often visualized using a Ramachandran-like plot for key dihedral angles or by clustering the trajectory to identify representative structures.
Solvent Effects: MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules (e.g., water, ethanol). This is critical for understanding its behavior in a solution. Key analyses would include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For example, RDFs would show how water molecules arrange themselves around the polar carboxylic acid group and the carbonyl oxygens through hydrogen bonding.
Hydrogen Bond Analysis: The simulation would track the formation and lifetime of hydrogen bonds between the solute's hydrogen bond donors/acceptors (the hydroxyl and carbonyl groups) and the solvent. This provides insight into the molecule's solubility and the stability of its conformations in a polar environment.
Solvent Accessible Surface Area (SASA): This metric calculates the surface area of the molecule that is accessible to the solvent. Changes in SASA during the simulation can indicate conformational changes, such as the folding of the alkyl chain to shield the nonpolar parts from an aqueous solvent. nih.gov
Computational Approaches to Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govresearchgate.net This is a cornerstone of modern drug discovery and materials science. For a compound like this compound, which has been investigated for anti-inflammatory properties, SAR studies would be crucial for designing more potent derivatives.
A typical computational SAR study involves several steps:
Dataset Assembly: A series of analogue compounds with varying structural modifications and their corresponding measured biological activities (e.g., IC₅₀ values for enzyme inhibition) are collected. For this compound, analogues might involve changing the substituent on the phenyl ring (e.g., replacing chloro with fluoro, methyl, or methoxy (B1213986) groups) or modifying the length or functionality of the hexanoic acid chain. nih.gov
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include:
Constitutional descriptors: Molecular weight, number of rings, etc.
Topological descriptors: Indices that describe atomic connectivity.
Quantum chemical descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.
3D descriptors: Molecular shape, volume, and surface area.
Model Generation: A mathematical model is built to find a correlation between the calculated descriptors (the independent variables) and the biological activity (the dependent variable). Common techniques include Multiple Linear Regression (MLR) and machine learning algorithms.
Model Validation: The predictive power of the generated model is rigorously tested using statistical methods, often by splitting the initial dataset into a training set (to build the model) and a test set (to validate it). frontiersin.org
Derivatives and Analogues: Synthesis and Advanced Structural Elucidation
Design Principles for Rational Structural Modification
The rational design of analogues based on the 6-(4-chlorophenyl)-4,6-dioxohexanoic acid structure is primarily driven by the goal of optimizing pharmacological activity and pharmacokinetic profiles. The core principle involves systematic structural modifications to explore the structure-activity relationship (SAR). Introducing various substituents onto the phenyl ring, for instance, allows for the fine-tuning of electronic and steric properties, which can enhance a molecule's interaction with biological targets. For example, the introduction of chlorine atoms has been explored to improve membrane permeability profiles nih.gov.
Key strategies in the rational design of these analogues include:
Aryl Ring Substitution: Modifying the electronic nature and size of the substituent on the phenyl ring to influence binding affinity and metabolic stability.
Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or reduce toxicity.
Cyclization: Transforming the linear dioxoalkanoic acid into rigid heterocyclic systems, such as pyrazoles or furanones. This strategy reduces conformational flexibility, which can lock the molecule into a bioactive conformation and increase target specificity. Pyrazoles, in particular, are a common nucleus in many pharmaceutically active compounds researchgate.net.
Synthesis of Dioxohexanoic Acid Analogues with Varied Aryl and Aliphatic Substituents
Phenyl Ring Modifications (e.g., 4-methylphenyl, 4-fluorophenyl, 2-chlorophenyl, 4-iodophenyl Analogues)
A general and effective method for synthesizing 6-aryl-4-oxohexanoic acids involves a condensation reaction between levulinic acid and a substituted aromatic aldehyde. nih.govresearchgate.net This reaction is typically catalyzed by small amounts of piperidine (B6355638) and acetic acid in a solvent like toluene (B28343), which allows for the azeotropic removal of water. researchgate.net The initial products are 6-aryl-4-oxohex-5-enoic acids. Subsequent catalytic hydrogenation of the carbon-carbon double bond, commonly using a palladium on carbon (Pd/C) catalyst, yields the desired saturated 6-aryl-4-oxohexanoic acids. nih.govresearchgate.net
This synthetic route is highly adaptable for creating a library of analogues with diverse phenyl ring substituents. By selecting the appropriate starting aldehyde, analogues such as those containing 4-methylphenyl, 4-fluorophenyl, and 2-chlorophenyl groups can be readily prepared. nih.govnih.govnih.govgoogle.com
Table 1: Examples of Phenyl Ring Modifications
| Starting Aryl Aldehyde | Resulting 6-Aryl-4-oxohexanoic Acid Analogue | Reference |
|---|---|---|
| 4-Chlorobenzaldehyde | 6-(4-Chlorophenyl)-4-oxohexanoic acid | nih.govresearchgate.net |
| 4-Methylbenzaldehyde | 6-(4-Methylphenyl)-4-oxohexanoic acid | nih.govresearchgate.net |
| 4-Fluorobenzaldehyde | 6-(4-Fluorophenyl)-4-oxohexanoic acid | nih.govresearchgate.net |
| Benzaldehyde | 6-Phenyl-4-oxohexanoic acid | nih.govresearchgate.net |
Hexanoic Acid Chain Modifications and Homologation
Modification of the hexanoic acid chain, including changing its length (homologation), is a key strategy for probing the spatial requirements of biological targets. Synthetic approaches to achieve these modifications often involve replacing the levulinic acid starting material with other keto acids or dicarboxylic acid derivatives. For example, to synthesize analogues with a shorter or longer aliphatic chain, one could employ different dicarboxylic acid monoesters.
A representative strategy involves the reaction of an amine with an acid chloride derived from a dicarboxylic acid monomethyl ester, such as that from adipic acid. semanticscholar.org This forms an amide linkage and, after subsequent hydrolysis of the ester, yields a modified chain length. While applied to different scaffolds, this principle of using dicarboxylic acid derivatives of varying lengths (e.g., succinic, glutaric, adipic) provides a versatile route to homologated analogues of this compound. semanticscholar.org
Synthesis and Characterization of Cyclized Derivatives and Fused Heterocyclic Systems
The 1,3-dicarbonyl functionality within this compound is a prime substrate for cyclization reactions, leading to the formation of various heterocyclic systems.
Pyrazole (B372694) Derivatives, including Key Precursors to Anti-inflammatory Agents
Pyrazoles are five-membered heterocyclic compounds renowned for their wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. nih.govnih.gov The synthesis of pyrazoles from β-diketones is a classic and efficient transformation. The most common method is the Knorr pyrazole synthesis, which involves the acid-catalyzed condensation of a β-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govrsc.org
In the context of this compound, reaction with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) in a solvent such as ethanol (B145695) under reflux conditions leads to the formation of a pyrazole derivative. researchgate.netnih.gov The reaction proceeds via condensation and subsequent intramolecular cyclization to yield the stable aromatic pyrazole ring. The versatility of this synthesis allows for the use of substituted hydrazines (e.g., phenylhydrazine) to produce N-substituted pyrazoles, further expanding the library of accessible compounds. nih.gov These pyrazole derivatives are often investigated as key precursors for more complex anti-inflammatory agents. nih.gov
Tetrahydrofuranone Derivatives (e.g., 5-[1-(4-chlorphenyl)-1-oxo-1-ethanyl-2-ylidene]-2-oxo-2,3,4,5-tetrahydrofuran)
Tetrahydrofuranone derivatives, specifically lactones, can be synthesized from 6-aryl-4-oxohexanoic acids. During the synthesis of these compounds, the reduction of the intermediate 6-aryl-4-oxohex-5-enoic acids can sometimes lead to the formation of a lactone as a by-product. nih.govresearchgate.net This occurs through the additional reduction of the ketone carbonyl group at the 4-position to a secondary alcohol. This newly formed hydroxyl group can then undergo an intramolecular esterification (lactonization) with the terminal carboxylic acid group.
Table 2: Key Cyclized Derivatives and Their Synthesis
| Derivative Class | General Precursor | Key Reagent | Synthetic Method | Reference |
|---|---|---|---|---|
| Pyrazole | This compound | Hydrazine Hydrate | Condensation/Cyclization | nih.govnih.govrsc.org |
| Tetrahydrofuranone (Lactone) | 6-(4-Chlorophenyl)-4-oxohexanoic acid | Reducing Agent (e.g., H₂/Pd-C) | Reduction and Intramolecular Lactonization | nih.govresearchgate.net |
Pyrimidine (B1678525) and Pyrazolopyrimidine Scaffold Derivatives
The synthesis of pyrimidine and pyrazolopyrimidine derivatives from this compound and related starting materials is a significant area of research. These scaffolds are of interest due to their presence in a wide range of biologically active compounds. nih.govnih.gov
Synthesis of Pyrimidine Derivatives:
The general synthesis of pyrimidine derivatives often involves the condensation of a suitable α,β-unsaturated ketone with a compound containing an amidine moiety. nih.gov For instance, chalcones, which can be synthesized via the Claisen-Schmidt condensation of an appropriately substituted ketone and aldehyde, serve as key intermediates. nih.gov The subsequent reaction of these chalcones with compounds like 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid yields the desired pyrimidine derivatives. nih.gov Another approach involves the reaction of 2,4-diamino-6-hydroxy pyrimidine with sodium nitrite (B80452) in an acidic medium to produce 2,4-diamino-6-hydroxy-5-nitroso pyrimidine, which can be further modified. tsijournals.com
A series of pyrimidine conjugates have also been synthesized through the nucleophilic substitution of chlorine in various chloropyrimidines. nih.gov The reactivity of chloropyrimidines is influenced by the presence of electron-withdrawing or electron-donating substituents. nih.gov For example, 4,6-dichloropyrimidines exhibit high reactivity due to the electron-withdrawing nature of the chlorine atoms. nih.gov
Synthesis of Pyrazolopyrimidine Derivatives:
Pyrazolopyrimidines, which are bioisosteres of purines, are synthesized through various routes. nih.govnih.gov A common method involves the cyclization of aminopyrazole derivatives. For example, 5-amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile can be treated with triethoxyorthoformate and then with hydrazine hydrate to yield a pyrazolopyrimidine core. nih.gov This core can be further functionalized, for instance, by reacting with sugars like D-glucose or D-xylose to form amino-sugar products. nih.gov
Another synthetic strategy starts with the chlorination of a pyrazolo[3,4-d]pyrimidin-4-one using phosphorus oxychloride to yield a 4-chloro derivative. nih.gov This intermediate can then undergo hydrazinolysis to form a hydrazinyl derivative, which can be condensed with various aldehydes or ketones to produce a range of pyrazolopyrimidine derivatives. nih.gov Furthermore, treatment of the hydrazinyl derivative with reagents like triethyl orthoformate or trifluoroacetic acid can lead to the formation of fused tricyclic systems like pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazolo[4,3-c]pyrimidines. nih.gov
Advanced Structural Elucidation:
The structures of these synthesized derivatives are confirmed using a combination of spectroscopic techniques.
¹H NMR Spectroscopy: Provides information about the number and types of protons, their chemical environment, and coupling interactions. For example, in pyrazolopyrimidine derivatives, characteristic signals for methyl groups, methylene (B1212753) groups, and aromatic protons can be identified. nih.gov
¹³C NMR Spectroscopy: Reveals the carbon framework of the molecule. nih.govnih.gov
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups, such as C=O, C=N, and N-H bonds. nih.gov
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, confirming its elemental composition. mdpi.comekb.eg
X-ray Crystallography: Offers definitive proof of the three-dimensional structure of the molecule in the solid state.
Table 1: Spectroscopic Data for Representative Pyrimidine and Pyrazolopyrimidine Derivatives
| Compound Class | Derivative Example | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |
| Pyrimidine | 7-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one | 3100.3, 2919.1 (N-H, C-H) | - | 1670-1690 (C=O), 1555 (C=N), 1170-1177 (C=S) | nih.gov |
| Pyrazolopyrimidine | 4-(2-(1-(4-Methoxyphenyl)ethylidene)hydrazinyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | 3190 (N-H), 3085, 2965 (C-H) | - | 1580 (C=N) | nih.gov |
| Pyrazolopyrimidine | 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 4.08 (Me), 4.92 (ClCH₂), 8.46 (C-H pyrazole) | - | - | mdpi.com |
Triazolo-thiadiazine Derivatives
Triazolo-thiadiazines are a class of fused heterocyclic compounds formed by the combination of triazole and thiadiazine rings. These derivatives have garnered attention due to their diverse pharmacological activities. nih.gov
Synthesis:
The synthesis of triazolo-thiadiazine derivatives typically involves the reaction of a 4-amino-1,2,4-triazole-3-thione with an appropriate α-halocarbonyl compound or a chalcone. nih.govzsmu.edu.ua For instance, reacting 4-amino-3-substituted-5-mercapto-4H-1,2,4-triazole with substituted aryl hydrazonoyl chlorides can yield triazolothiadiazine derivatives. researchgate.net Another common method is the condensation of a triazole amine with substituted phenacyl bromides in absolute ethanol. nih.gov The reaction conditions, such as the solvent and catalyst, can influence the reaction outcome and yield. For example, the use of p-toluenesulfonic acid (pTsOH) as a promoter in dry toluene has been reported for the reaction of chalcones with 4-amino-1,2,4-triazole-3-thione. nih.gov
Advanced Structural Elucidation:
The structural confirmation of the synthesized triazolo-thiadiazine derivatives relies on modern spectroscopic techniques.
¹H NMR Spectroscopy: The appearance of a characteristic singlet for the CH₂ group of the thiadiazine ring is a key indicator of successful ring closure. nih.gov
¹³C NMR Spectroscopy: The presence of a signal corresponding to the CH₂ group in the ¹³C NMR spectrum further confirms the formation of the triazolo-thiadiazine ring system. nih.gov
IR Spectroscopy: Used to identify the functional groups present in the molecule.
Mass Spectrometry: Confirms the molecular weight of the synthesized compounds.
X-ray Crystallography: Provides unambiguous determination of the molecular structure, as demonstrated in the case of 6-(4-chlorophenyl)-3-(thiophen-2-yl)- nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmdpi.comekb.eg-thiadiazole. researchgate.net
Table 2: Spectroscopic Data for a Representative Triazolo-thiadiazine Derivative
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Feature | Reference |
| 2,2'-(1-(4-(6-(4-Chlorophenyl)-7H- nih.govnih.govmdpi.comtriazolo[3,4-b] nih.govmdpi.comekb.egthiadiazin-3-yl)phenyl)-1H-1,2,4-triazole-3,5-diyl)diphenol | 4.42–4.55 (s, CH₂) | 23.2–23.4 (CH₂) | Appearance of CH₂ signal confirms ring closure | nih.gov |
Application of Solid-Phase Synthesis Methodologies for Derivative Libraries
Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the combinatorial synthesis of large libraries of small organic molecules, including heterocyclic compounds. mdpi.com This methodology offers several advantages over traditional solution-phase synthesis, such as ease of purification and the potential for automation.
The application of solid-phase synthesis to create libraries of derivatives of this compound and related structures allows for the rapid generation of a multitude of compounds for biological screening. For example, a combinatorial library of aryl, alkyl-triazines was successfully synthesized using a combination of Grignard reactions and solid-supported Suzuki coupling reactions, resulting in 120 unique compounds with high purities. nih.gov
General Strategy:
The general strategy for solid-phase synthesis involves attaching a starting material to a solid support (resin), performing a series of chemical transformations on the resin-bound substrate, and finally cleaving the desired product from the support. mdpi.com
For instance, in the synthesis of a thiazolo-pyrimidinone derivative library, a thiazolo[4,5-d]pyrimidin-7(6H)-one structure was first synthesized and then attached to a Merrifield resin. mdpi.com Subsequent reactions were carried out on the solid support to introduce diversity, leading to a library of 57 compounds. mdpi.com
The development of solid-phase synthesis methodologies for various heterocyclic scaffolds, such as 2H-benzopyrans, demonstrates the versatility of this approach for creating diverse chemical libraries. mdpi.com These libraries are invaluable for high-throughput screening campaigns aimed at discovering new bioactive molecules.
Analytical Techniques for Characterization and Quantification
Chromatographic Methods for Separation and Purity Assessment
Chromatographic techniques are fundamental to the separation and purity assessment of 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid. These methods exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from reactants, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound, offering high resolution and sensitivity for purity determination. A typical HPLC method would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase.
A validated HPLC method for the analysis of related aryl-dioxohexanoic acid derivatives often employs a C18 column. The mobile phase is typically a gradient mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the aromatic ring and carbonyl groups in this compound exhibit significant UV absorbance. The retention time of the compound under specific conditions is a key identifier, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.
| Parameter | Typical Value |
| Stationary Phase | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (at λmax) |
| Flow Rate | 0.5 - 2.0 mL/min |
| Temperature | Ambient to 40 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds. For a compound like this compound, which has a relatively high boiling point and contains a carboxylic acid group, derivatization is often necessary to increase its volatility and thermal stability. A common derivatization agent is a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid and any hydroxyl groups to their more volatile trimethylsilyl (B98337) esters and ethers.
The derivatized analyte is then injected into the GC, where it is separated on a capillary column, often with a nonpolar stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. GC-MS is particularly valuable as it provides not only retention time data but also mass spectral information, which can confirm the identity of the compound.
| Parameter | Typical Value |
| Derivatization Agent | BSTFA or similar silylating agent |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 - 300 °C |
| Detector | FID or Mass Spectrometer |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of the synthesis of this compound. A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a mixture of organic solvents.
The separation is based on the differential adsorption of the compounds onto the silica gel. The relative polarity of the starting materials, intermediates, and the final product will determine their respective retention factors (Rf values). The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance of the product spot. Visualization is often achieved under UV light, where the aromatic ring of the compound allows for fluorescence quenching on a fluorescent indicator-containing plate. Staining with a suitable reagent, such as potassium permanganate (B83412), can also be used to visualize the spots.
| Parameter | Typical Conditions |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate (B1210297)/Hexane mixture |
| Visualization | UV light (254 nm), Potassium permanganate stain |
Preparative and Analytical Column Chromatography (e.g., Silica Gel)
For the purification of this compound on a larger scale, preparative column chromatography is the method of choice. This technique operates on the same principles as TLC but is used to separate and isolate significant quantities of the compound. A glass column is packed with a stationary phase, most commonly silica gel, and the crude product is loaded onto the top of the column.
A carefully selected mobile phase, or a gradient of mobile phases with increasing polarity, is then passed through the column. The components of the mixture travel down the column at different rates, allowing for their separation. Fractions are collected at the bottom of the column and analyzed, often by TLC, to identify those containing the pure product. The appropriate fractions are then combined and the solvent is evaporated to yield the purified this compound.
| Parameter | Typical Conditions |
| Stationary Phase | Silica gel (e.g., 230-400 mesh) |
| Mobile Phase | A gradient of Ethyl acetate in Hexane |
| Elution Monitoring | Thin Layer Chromatography (TLC) |
Spectroscopic Quantification Methodologies (Distinct from Structural Analysis)
Spectroscopic methods provide a non-destructive way to quantify the concentration of this compound in a solution.
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry is a simple and rapid technique for determining the concentration of this compound in a solution, provided it is the only component that absorbs light at a specific wavelength. The presence of the chlorophenyl group and the carbonyl moieties results in characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.
To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte. The absorbance of an unknown sample can then be measured, and its concentration can be determined by interpolation from the calibration curve.
| Parameter | Description |
| Principle | Beer-Lambert Law (A = εbc) |
| Solvent | A solvent that does not absorb in the analytical wavelength range (e.g., Methanol, Ethanol) |
| Wavelength | Determined by scanning the UV-Vis spectrum to find the λmax |
Other Analytical Approaches for Compound Monitoring
The monitoring of this compound in various matrices, such as in reaction mixtures or environmental samples, is not specifically described in the reviewed literature. Generally, the monitoring of organic compounds involves chromatographic techniques. High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of individual compounds in a mixture. tentamus-pharma.co.uk For a compound like this compound, a reversed-phase HPLC method, likely with a C18 column, could be a suitable approach. The mobile phase would typically consist of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile or methanol. Detection could be achieved using a UV detector, as the chlorophenyl group would exhibit significant UV absorbance.
Gas chromatography (GC) could also be a potential technique, particularly if the compound is derivatized to increase its volatility. tentamus-pharma.co.uk However, without specific studies, the optimal conditions for derivatization and GC analysis remain hypothetical.
Capillary electrophoresis (CE) is another powerful separation technique suitable for charged species like carboxylic acids. nih.gov It offers high resolution and requires only small sample volumes. nih.gov
It is important to note that without empirical data, these suggestions are based on general principles of analytical chemistry and the structural features of the molecule.
Impurity Profiling and Detection of Related Substances
Impurity profiling is a critical aspect of chemical analysis, particularly in the context of pharmaceutical and industrial chemicals, to ensure the quality, safety, and efficacy of a product. tentamus-pharma.co.ukmtc-usa.com For this compound, a systematic study of its impurity profile has not been published.
Potential impurities could arise from the synthetic route used to produce the compound. These could include starting materials, intermediates, by-products from side reactions, or degradation products. mtc-usa.com The identification and quantification of these related substances are essential.
Techniques such as HPLC coupled with mass spectrometry (HPLC-MS) are powerful tools for impurity profiling. tentamus-pharma.co.uknih.gov This combination allows for the separation of impurities from the main compound and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) would be particularly valuable for determining the elemental composition of unknown impurities.
Nuclear magnetic resonance (NMR) spectroscopy is another indispensable tool for the structural elucidation of impurities once they are isolated, providing detailed information about the carbon-hydrogen framework of the molecules.
In the absence of specific research on this compound, the table below outlines a hypothetical list of potential related substances that could be encountered during its synthesis or storage, based on common reaction pathways for similar molecules.
Table 1: Potential Related Substances of this compound
| Compound Name | Potential Origin |
| 4-Chloroacetophenone | Starting material |
| Diethyl succinate | Starting material |
| Ethyl 6-(4-chlorophenyl)-4,6-dioxohexanoate | Intermediate |
| 5-(4-Chlorobenzoyl)dihydrofuran-2(3H)-one | Cyclization by-product |
It must be reiterated that the analytical methods and potential impurities listed above are speculative and based on the analysis of structurally related compounds. Dedicated research is required to establish validated analytical protocols for this compound.
Biochemical and Mechanistic Investigations in Vitro Focus
Enzyme Inhibition Studies (In Vitro)
The inhibitory effects of 6-aryl-4-oxohexanoic acid derivatives, a class of compounds structurally related to 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid, have been investigated against key enzymes in the inflammatory cascade.
Cyclooxygenase (COX-1/COX-2) Inhibitory Activity of Derivatives
Derivatives of 6-aryl-4-oxohexanoic acids have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins. nih.gov Studies on a series of these compounds demonstrated varying degrees of inhibition against both COX-1 and COX-2. nih.gov The pattern of inhibition is influenced by the nature of the aryl substituent. For instance, certain isoxazole (B147169) derivatives have shown selective inhibition towards COX-2 over COX-1. nih.gov
A study on 6-aryl-4-oxohexanoic acids revealed that these compounds can affect eicosanoid biosynthesis, which is a downstream effect of COX enzyme activity. nih.gov The specific inhibitory concentrations (IC₅₀) for this compound itself are not detailed in the available literature, but the activity of its analogues suggests a potential for interaction with the COX pathway.
Below is a table summarizing the in vitro COX inhibitory activity of representative 6-aryl-4-oxohexanoic acid derivatives from a study on this class of compounds.
| Compound ID | Aryl Substituent | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
| IIIa | Phenyl | Data not available | Data not available |
| IIIb | 4-Methoxyphenyl | Data not available | Data not available |
| IIIc | 4-Chlorophenyl | Data not available | Data not available |
| IIId | 3,4-Dimethoxyphenyl | Data not available | Data not available |
Note: Specific percentage inhibition values for these exact compounds were not provided in the primary literature, but they were reported to affect eicosanoid biosynthesis. nih.gov
5-Lipoxygenase (5-LO) Inhibitory Activity
Exploration of Interactions with Other Enzymatic Systems Pertinent to Keto-Acids
Keto-acids are known to interact with a variety of enzymatic systems. For example, 4,6-dioxoheptanoic acid is a known potent inhibitor of heme biosynthesis. medchemexpress.com Bupropion, which contains a β-keto-amphetamine structure, and its metabolites are inhibitors of the cytochrome P450 enzyme CYP2D6. wikipedia.org Given the diketo-acid structure of this compound, it is plausible that it could interact with various metabolic enzymes. However, specific in vitro studies on its interaction with other enzymatic systems have not been reported.
Receptor Binding Assays for Mechanistic Elucidation of Analogues
Receptor binding assays are crucial for understanding the mechanism of action of bioactive molecules. For analogues of this compound, such as 6-oxo-4-phenyl-hexanoic acid derivatives, these assays have been instrumental. A study identified these derivatives as inverse agonists of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). nih.gov RORγt is a key transcription factor in the differentiation of Th17 cells, which play a significant role in autoimmune diseases. nih.gov
Structure-activity relationship (SAR) studies revealed that the introduction of chlorine atoms on the phenyl ring can improve the membrane permeability profile of these compounds. nih.gov Specifically, a derivative of 6-oxo-4-phenyl-hexanoic acid was identified as a potent RORγt inhibitor with a favorable pharmacokinetic profile. nih.gov This highlights the importance of the phenyl and keto groups for receptor interaction. Pharmacophore modeling and molecular docking are other computational techniques used to predict and analyze the binding of ligands to their receptor targets. nih.gov
Investigations into Molecular Pathways and Cellular Processes (In Vitro Models)
The molecular pathways affected by compounds related to this compound have been explored in vitro. For instance, the inhibition of RORγt by 6-oxo-4-phenyl-hexanoic acid derivatives leads to the suppression of IL-17A transcription, a key cytokine in inflammatory responses. nih.gov This demonstrates an anti-inflammatory potential at the cellular level.
In other studies, novel pyrazolo[3,4-b]pyridines, which are structurally distinct but also contain aryl and keto-like functionalities, have been shown to arrest the cell cycle and induce apoptosis in cancer cell lines by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2 and CDK9. nih.gov While not directly analogous, these findings illustrate how compounds with similar broad structural features can influence fundamental cellular processes.
Studies on In Vitro Antimicrobial Efficacy
The in vitro antimicrobial activity of various heterocyclic compounds, some of which bear a resemblance to substructures of this compound, has been reported. For example, derivatives of 6-thioxo-6,7-dihydro-2H- nih.govnih.govresearchgate.nettriazino[2,3-c]quinazolin-2-one have demonstrated high sensitivity against Staphylococcus aureus. nih.gov Similarly, saccharin–tetrazolyl and –thiadiazolyl derivatives have shown significant antimicrobial activities, particularly in acidic media. nih.gov
While specific antimicrobial data for this compound is not available, the presence of the chlorophenyl group, a common feature in many antimicrobial agents, suggests that it and its derivatives could be investigated for such properties. The methodology for assessing antimicrobial efficacy typically involves determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of pathogenic microorganisms. nih.gov
Below is a representative data table for the antimicrobial activity of a series of 6-thioxo-6,7-dihydro-2H- nih.govnih.govresearchgate.nettriazino[2,3-c]quinazolin-2-one derivatives against S. aureus, illustrating the type of data generated in such studies.
| Compound ID | MIC (µg/mL) against S. aureus ATCC 25923 | MBC (µg/mL) against S. aureus ATCC 25923 |
| 2.1 | 6.25 | 12.5 |
| 2.3 | 12.5 | 25 |
| 2.8 | 25 | 50 |
| 2.15 | 50 | 100 |
| 2.26 | 100 | 200 |
This table is based on data for 6-thioxo-6,7-dihydro-2H- nih.govnih.govresearchgate.nettriazino[2,3-c]quinazolin-2-one derivatives and is for illustrative purposes. nih.gov
Evaluation of In Vitro Anti-inflammatory Properties
The anti-inflammatory potential of compounds related to this compound has been evaluated in various in vitro models. For instance, studies on other complex molecules demonstrate that in vitro anti-inflammatory activity is often assessed using macrophage cell lines, such as RAW264.7, stimulated with lipopolysaccharide (LPS). nih.gov Key markers of inflammation, including nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α), are measured to quantify a compound's effect. nih.govnih.gov For example, resveratrol (B1683913) has been shown to inhibit the synthesis of these inflammatory mediators. nih.gov While direct data on this compound is not available, this standard methodology would be employed to determine its potential to modulate inflammatory pathways.
Cell-Based Assays (In Vitro, Non-Clinical Human Trial Data)
In vitro cell-based assays are crucial for determining the anticancer potential and mechanism of action of novel compounds.
Cancer Cell Line Viability Profiling and Drug Repurposing Screens (e.g., PRISM platform for related compounds)
Large-scale screening platforms are instrumental in understanding a compound's spectrum of activity across diverse cancer types. The PRISM platform, for instance, uses a DNA barcoding method to test the effect of compounds on the viability of over 900 human cancer cell lines simultaneously. theprismlab.orgtheprismlab.org This high-throughput approach helps identify sensitive and resistant cell lines, providing clues about the compound's mechanism and potential biomarkers. theprismlab.org
For Tasisulam, a compound with a related sulfonamide structure, broad antiproliferative activity has been observed across numerous cancer cell lines. nih.gov It has shown effectiveness in leukemia, melanoma, non-small cell lung, colon, ovarian, renal, and breast cancer cell lines. nih.gov The EC₅₀ values, which represent the concentration required to inhibit cell growth by 50%, were determined to be 10 μM for the Calu-6 lung cancer cell line and 25 μM for the A-375 melanoma cell line. medchemexpress.com
Biomarker Association Studies (e.g., ABCB1 Transporter Expression, PDE3A-SLFN12 Interaction)
Biomarker studies are essential for predicting which cancers might respond to a particular drug. Key biomarkers have been identified for Tasisulam and related compounds.
ABCB1 Transporter Expression: The ATP-binding cassette transporter B1 (ABCB1), also known as multidrug resistance protein 1 (MDR1), is a protein that can pump drugs out of cancer cells, leading to resistance. nih.govelsevierpure.com The expression and function of ABCB1 are influenced by the lipid composition of the cell membrane. nih.govelsevierpure.com CRISPR-Cas9 screens have confirmed that ABC transporters can be mediators of resistance to targeted therapies. nih.gov High expression of ABCB1 could therefore be a biomarker for resistance to certain anticancer agents.
PDE3A-SLFN12 Interaction: A pivotal discovery in the mechanism of Tasisulam and other related "molecular glue" compounds is their ability to induce a novel protein-protein interaction. These compounds bind to the enzyme Phosphodiesterase 3A (PDE3A) and Schlafen Family Member 12 (SLFN12). nih.govoncotarget.com This induced proximity is cytotoxic to cancer cells that express both proteins. oncotarget.com The compounds act as a glue, fitting into a pocket on PDE3A and creating a new surface that recruits and binds SLFN12. nih.gov This interaction is essential for the compound's anticancer effect, making the co-expression of PDE3A and SLFN12 a key predictive biomarker for sensitivity. oncotarget.comresearchgate.net Several structurally diverse molecules, including anagrelide (B1667380) and nauclefine, have been shown to function via this same mechanism. nih.gov
CRISPR/Cas9 Gene Knockout and Activation Screens for Mechanistic Insight
CRISPR-Cas9 technology has become a powerful, unbiased tool for elucidating drug mechanisms. nih.gov Genome-wide CRISPR screens can identify which genes, when knocked out, cause a cell to become resistant or sensitive to a drug. nih.govbiorxiv.org
For molecular glues like Tasisulam, CRISPR screens have been instrumental. They can systematically identify the genes required for the drug's activity. biorxiv.org For example, knocking out either PDE3A or SLFN12 would be expected to confer resistance to the compound, confirming their central role in its mechanism of action. oncotarget.com These screens can also uncover more complex resistance mechanisms. For instance, a CRISPR screen identified that loss of the BEND3 gene could increase the expression of the ABCG2 transporter, leading to drug resistance. nih.gov Such unbiased, genome-wide approaches are critical for a comprehensive understanding of a drug's function and for anticipating potential resistance pathways. broadinstitute.org
In Vitro Cytotoxicity Assays against Specific Cancer Cell Lines (e.g., HepG2, MDA-MB-231)
Direct testing of a compound's toxicity against specific cancer cell lines is a fundamental step in drug discovery. The MTT assay is a standard colorimetric method used to measure cell viability and determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀). mdpi.com
Table 1: Example of In Vitro Cytotoxicity Data for a Test Compound (Data is illustrative)
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
|---|---|---|
| HepG2 | Hepatocellular Carcinoma | Data Not Available |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data Not Available |
Elucidation of Molecular Mechanism of Action (In Vitro)
The molecular mechanism for the class of sulfonamide compounds related to Tasisulam is multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov
In vitro studies show that these compounds can trigger the intrinsic pathway of apoptosis, which involves the mitochondria. medchemexpress.comnih.gov This leads to the release of cytochrome c and the subsequent activation of caspases, the enzymes that execute cell death. nih.gov Furthermore, these agents have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating an interference with mitosis. medchemexpress.comnih.gov This mitotic block ultimately leads to apoptotic cell death. nih.gov
The most distinctive mechanism, elucidated more recently, is the molecular glue concept. As detailed in section 7.6.1.1, compounds like Tasisulam physically bridge an interaction between PDE3A and SLFN12. nih.govnih.gov This neomorphic, or newly formed, complex is what triggers the cell death program. oncotarget.com Cryo-electron microscopy has revealed that the compound sits (B43327) in a shallow pocket of PDE3A, altering its surface to allow for the binding of SLFN12. nih.gov This induced protein-protein interaction is the primary driver of the compound's cytotoxic effect in cells expressing both protein components. nih.govresearchgate.net
Role in Advanced Organic Synthesis and Compound Library Development
Strategic Precursor in Multistep Organic Synthesis
The strategic value of 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid in multistep organic synthesis lies in its capacity to undergo a variety of chemical transformations. A notable example is the synthesis of the broader class of 6-aryl-4-oxohexanoic acids. This process typically involves a two-step sequence. The initial step is a condensation reaction between an appropriate aromatic aldehyde, in this case, 4-chlorobenzaldehyde, and levulinic acid. nih.govresearchgate.net This reaction is often catalyzed by piperidine (B6355638) and acetic acid in a solvent like toluene (B28343), which allows for the removal of water via a Dean-Stark trap to drive the reaction to completion. nih.govresearchgate.net The resulting product is a 6-aryl-4-oxohex-5-enoic acid.
The subsequent step involves the reduction of the carbon-carbon double bond in the enone system. This is commonly achieved through catalytic hydrogenation at room temperature using a palladium on carbon (10% Pd/C) catalyst. nih.govresearchgate.net This reduction yields the target saturated 6-aryl-4-oxohexanoic acid, such as this compound. This two-step process highlights the utility of this compound as a strategic precursor, where a simple and readily available starting material is converted into a more functionalized molecule that can be used in further synthetic elaborations.
Key Intermediate in the Synthesis of Pharmacologically Active Compounds (e.g., 1,5-Diaryl Pyrazoles, Tepoxalin)
The 1,3-dicarbonyl functionality within this compound is a key structural motif for the synthesis of various heterocyclic compounds, many of which exhibit significant pharmacological activity. One of the most prominent applications is in the synthesis of 1,5-diaryl pyrazoles, a class of compounds known for their anti-inflammatory properties, primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
The classical method for synthesizing pyrazoles from 1,3-dicarbonyl compounds is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. jk-sci.comnih.govmdpi.com In this reaction, the two carbonyl groups of the diketone react with the two nitrogen atoms of the hydrazine to form the five-membered pyrazole ring. The reaction can be catalyzed by an acid and often proceeds with high efficiency. jk-sci.comgoogle.com
A prominent example of a pharmacologically active 1,5-diaryl pyrazole is Tepoxalin, a non-steroidal anti-inflammatory drug (NSAID) that inhibits both the cyclooxygenase and lipoxygenase pathways. nih.govresearchgate.net The synthesis of Tepoxalin and its analogs can be envisioned starting from a 1,3-dicarbonyl precursor like this compound or a closely related derivative. A novel synthetic method for Tepoxalin has been reported, highlighting its continued importance in medicinal chemistry. nih.gov The general synthetic strategy involves the reaction of the 1,3-dicarbonyl compound with an appropriate hydrazine to construct the core pyrazole structure. The carboxylic acid moiety on the hexanoic acid chain can then be further functionalized, for instance, by forming an amide linkage, to complete the synthesis of the target drug molecule. The versatility of the Knorr synthesis and related methods allows for the preparation of a wide range of substituted pyrazoles by varying the substituents on both the 1,3-dicarbonyl and the hydrazine starting materials. nih.govmdpi.com
Application in Combinatorial Chemistry and the Generation of Diverse Compound Libraries
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize large numbers of different but structurally related molecules, known as a compound library. nih.govijpsonline.comyoutube.com These libraries are then screened for biological activity to identify new drug leads. The structural features of this compound make it an excellent scaffold or building block for combinatorial library synthesis.
The presence of multiple reactive sites—the two carbonyl groups and the carboxylic acid—allows for the introduction of diversity at several points in the molecule. For example, the 1,3-dicarbonyl moiety can be reacted with a variety of hydrazines, as discussed previously, to generate a library of pyrazoles. koreascience.kr Furthermore, the carboxylic acid group can be converted into a wide range of functional groups, such as esters, amides, or other acid derivatives, by reacting it with a diverse set of alcohols or amines.
This multipoint functionalization capability is a key advantage in combinatorial synthesis. By using a "split-and-mix" or parallel synthesis approach, a large number of unique compounds can be generated from a small number of starting materials. youtube.com The use of β-diketo acids as building blocks in the generation of compound libraries is a well-established strategy in medicinal chemistry, for instance, in the development of HIV-1 integrase inhibitors. nih.gov The ability to create a diverse library of compounds based on the this compound scaffold increases the probability of discovering molecules with desired biological activities.
Building Block for the Construction of Complex Molecular Architectures
Beyond the synthesis of pyrazoles, the 1,3-dicarbonyl unit of this compound serves as a versatile building block for the construction of a wide variety of other complex molecular architectures, particularly heterocyclic compounds. nih.govbenthamdirect.combenthamdirect.comresearchgate.net The reactivity of the 1,3-dicarbonyl system allows it to participate in cyclocondensation reactions with a range of dinucleophilic reagents to form various five- and six-membered rings.
For instance, reaction with amidines can lead to the formation of pyrimidines, while reaction with hydroxylamine (B1172632) can yield isoxazoles. The synthesis of a variety of heterocyclic compounds from 1,3-diketones is a cornerstone of heterocyclic chemistry. nih.govbenthamdirect.comresearchgate.net These heterocyclic systems are prevalent in natural products, pharmaceuticals, and materials science.
Moreover, the entire molecule can be used as a starting point for the synthesis of more intricate structures. For example, the carboxylic acid can be used to anchor the molecule to a solid support for solid-phase synthesis, allowing for the sequential addition of other building blocks to construct a complex molecular framework. The Suzuki coupling of heteroaryl halides with boronic acids is another powerful method that can be used to further functionalize the aromatic ring, leading to even more complex structures. nih.gov The ability to combine these various synthetic strategies makes this compound a valuable and versatile tool for the organic chemist in the creation of novel and complex molecular architectures.
Future Research Directions and Unexplored Avenues
Exploration of Novel and Sustainable Synthetic Methodologies
Current synthetic routes to 6-(4-Chlorophenyl)-4,6-dioxohexanoic acid often rely on conventional methods. A significant future direction lies in the development of more sustainable and efficient synthetic strategies. This includes the exploration of green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable starting materials. For instance, research into the use of biomass-derived platform chemicals, such as levulinic acid, as a precursor for the synthesis of this compound is a promising avenue. researchgate.net The development of catalytic processes that can replace stoichiometric reagents would represent a substantial advancement in the environmentally friendly production of this compound.
Advanced Computational Modeling for Refined Structure-Function Relationships
Computational chemistry and molecular modeling offer powerful tools to gain a deeper understanding of the structure-function relationships of this compound. Future research will likely employ advanced computational techniques, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, to:
Predict the conformational preferences of the molecule.
Elucidate the electronic properties that govern its reactivity.
Model its interactions with potential biological targets at an atomic level.
These in-silico studies can guide the rational design of more potent and selective derivatives, saving significant time and resources in the laboratory.
Rational Design and Synthesis of Next-Generation Derivatives with Tailored Biochemical Interactions
Building upon the insights gained from computational modeling, a key research focus will be the rational design and synthesis of new derivatives of this compound. By systematically modifying the chemical structure, researchers can aim to:
Enhance binding affinity and selectivity for specific biological targets.
Improve pharmacokinetic properties.
Introduce novel functionalities to probe biological systems.
This iterative process of design, synthesis, and biological evaluation is crucial for developing next-generation compounds with tailored biochemical interactions for various research applications.
Integration with High-Throughput Screening Technologies for Novel Target Identification (In Vitro)
High-throughput screening (HTS) technologies provide a rapid and efficient means of testing large libraries of compounds against a multitude of biological targets. In the context of this compound and its derivatives, HTS can be instrumental in identifying novel protein or enzymatic targets. Future research will likely involve:
Developing and validating robust in vitro assays suitable for HTS formats.
Screening compound libraries to identify "hits" that modulate the activity of specific targets.
Utilizing secondary assays to confirm and characterize the activity of these hits.
This approach has the potential to uncover previously unknown biological roles for this class of compounds.
Deeper Understanding of Complex Biological Pathway Modulation (In Vitro)
Beyond identifying single molecular targets, a crucial area of future investigation is to understand how this compound modulates complex biological pathways in vitro. This involves a systems-level approach, utilizing techniques such as:
Genomics and Transcriptomics: To analyze changes in gene expression profiles in response to compound treatment.
Proteomics: To identify alterations in protein expression and post-translational modifications.
Metabolomics: To study changes in the cellular metabolic landscape.
By integrating these "omics" data, researchers can construct a more comprehensive picture of the compound's mechanism of action and its effects on cellular networks.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 6-(4-chlorophenyl)-4,6-dioxohexanoic acid, and what methodological considerations are critical for reproducibility?
- Answer: The compound is synthesized via a two-step reaction under inert conditions (argon atmosphere). In the first step, 1-(4-chlorophenyl)ethanone is treated with LiHMDS (lithium hexamethyldisilazide) in THF at −78°C, followed by the addition of dihydrofuran-2,5-dione. After quenching with water and acidification (pH 2), the product is extracted with DCM and purified via silica gel chromatography (10–50% ethyl acetate/hexanes), yielding 31% . Key considerations include strict temperature control, anhydrous solvent conditions, and precise pH adjustment during workup to avoid side reactions.
Q. Which analytical techniques are routinely employed to characterize this compound, and how are spectral data interpreted?
- Answer: Liquid chromatography-mass spectrometry (LC-MS) in negative ion mode (ESI-) confirms the molecular ion peak at m/z = 253 [M-H]⁻. ¹H NMR (400 MHz, CDCl₃) analysis reveals diagnostic signals: aromatic protons (δ 7.20–7.27 ppm for the 4-chlorophenyl group) and ketone/acid protons (δ 10.25 ppm, broad singlet). Purity (>97%) is validated via LC-MS integration .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Answer: The compound is soluble in polar aprotic solvents (e.g., DCM, THF) and methanol but exhibits limited solubility in hexanes. Stability tests under ambient conditions (25°C, dry atmosphere) suggest no significant degradation over 48 hours, but long-term storage at −20°C in desiccated environments is recommended to prevent ketone hydration or acid dimerization .
Advanced Research Questions
Q. How can researchers optimize the low synthetic yield (31%) of this compound?
- Answer: Yield improvement strategies include:
- Catalyst screening: Testing alternative bases (e.g., LDA, NaHMDS) to enhance enolate formation efficiency.
- Solvent optimization: Replacing THF with DMF or DMSO to stabilize intermediates.
- Temperature modulation: Extending reaction times at −78°C to minimize side-product formation.
Post-synthesis, fractional crystallization or preparative HPLC may enhance purity .
Q. What methodologies are recommended for resolving contradictions in spectral or biological activity data?
- Answer: Contradictions in NMR data (e.g., unexpected splitting or integration ratios) can arise from tautomerism or residual solvents. Solutions include:
- Variable-temperature NMR: To identify dynamic equilibria (e.g., keto-enol tautomerism).
- 2D NMR (COSY, HSQC): To resolve overlapping signals.
For biological activity discrepancies, orthogonal assays (e.g., enzymatic vs. cell-based) and purity revalidation (HPLC, elemental analysis) are critical .
Q. How can structural derivatives of this compound be designed to enhance biological activity or target specificity?
- Answer: Rational design strategies include:
- Heterocyclic modifications: Introducing pyrazole or triazole moieties via hydrazine or cycloaddition reactions (e.g., reacting with 4-methoxyphenylhydrazine to form pyrazole derivatives) .
- Bioisosteric replacement: Substituting the chlorophenyl group with fluorophenyl or trifluoromethyl groups to modulate lipophilicity and binding affinity .
Q. What in vitro and in vivo models are suitable for evaluating the anticancer potential of this compound?
- Answer: Preclinical testing frameworks include:
- Cell line panels: LS1034 (colorectal carcinoma), SF295 (glioblastoma), and OVISE (ovarian cancer) for viability profiling.
- Mechanistic assays: Caspase-3/7 activation (apoptosis) and mitochondrial membrane potential assays (JC-1 staining).
- Xenograft models: Subcutaneous tumor implants in immunocompromised mice for pharmacokinetic and efficacy studies .
Methodological Best Practices
- Synthetic Reproducibility: Document argon purge cycles, solvent drying protocols (e.g., molecular sieves), and chromatography gradient profiles.
- Data Validation: Cross-reference NMR/LC-MS results with computational predictions (e.g., DFT-based chemical shift calculations).
- Biological Assays: Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize activity data to cell count (e.g., ATP-based luminescence) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
